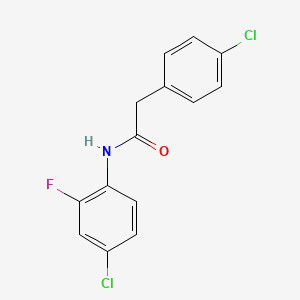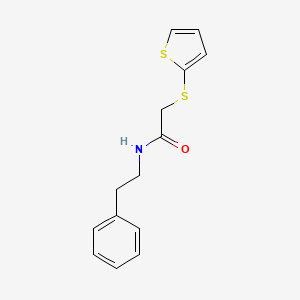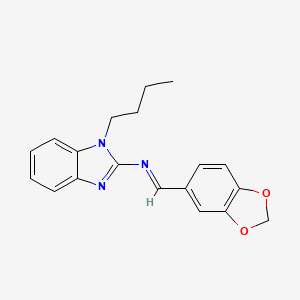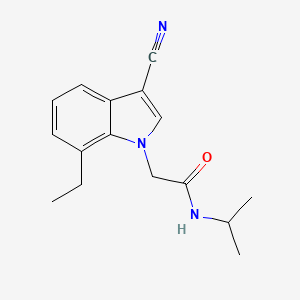
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that belongs to the group of flavones. It is a yellow colored powder that is used in scientific research for its various biological activities. The compound is synthesized using different methods, and its mechanism of action is still under investigation.
作用机制
The mechanism of action of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is still not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phosphodiesterase (PDE). It has also been reported to modulate various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). The compound has also been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been reported to possess anti-viral and anti-bacterial properties.
实验室实验的优点和局限性
One of the advantages of using 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one in lab experiments is its ability to inhibit various enzymes and modulate signaling pathways, making it a potential therapeutic agent. However, one of the limitations of using the compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound's mechanism of action is still not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for the study of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one. One of the potential areas of research is to investigate the compound's potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. The development of new synthetic methods for the compound and its derivatives can also be an area of future research. Finally, the compound's potential toxicity and safety profile need to be investigated further to determine its potential as a therapeutic agent.
In conclusion, 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is a synthetic compound that possesses various biological activities. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on this compound has the potential to contribute to the development of new therapeutic agents for various diseases.
合成方法
The synthesis of 2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one is achieved using various methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. In this method, 3-bromobenzaldehyde and 6-methoxy-4-hydroxycoumarin are reacted in the presence of a base catalyst such as potassium hydroxide. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux. The product is then purified using various techniques such as recrystallization or column chromatography.
科学研究应用
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has been used in various scientific research studies to investigate its potential therapeutic applications.
属性
IUPAC Name |
2-(3-bromophenyl)-6-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYCTFXBQOLGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenyl)-6-methoxy-4H-chromen-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
